molecular formula C23H24N4O2S B2769328 N-(4-ethylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251586-94-3

N-(4-ethylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No. B2769328
CAS RN: 1251586-94-3
M. Wt: 420.53
InChI Key: ROEHLROSUHYXBC-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

Triazoles can be synthesized through a variety of methods. One common method involves the oxidative ring closure of a hydrazine intermediate . Another method involves aromatic nucleophilic substitution .


Molecular Structure Analysis

The triazole ring contains two carbon atoms and three nitrogen atoms. This structure allows triazoles to readily bind in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their versatile structure. For example, they can participate in aromatic nucleophilic substitution reactions .

Scientific Research Applications

Herbicidal Activity

Studies have shown that certain [1,2,4]triazolo[4,3-a]pyridine sulfonamide derivatives possess excellent herbicidal activity against a broad spectrum of vegetation at low application rates. This indicates their potential utility in agricultural practices to control unwanted plant growth effectively (Moran, 2003).

Antifungal and Insecticidal Activity

Some derivatives have demonstrated good antifungal activities and insecticidal activity, suggesting their potential in managing plant diseases and pests. For instance, specific compounds showed high mortality rates against Plutella xylostella and Helicoverpa armigera, pests that significantly impact agricultural productivity (Xu et al., 2017).

Antimicrobial Activity

Research has also identified [1,2,4]triazolo[4,3-a]pyridine sulfonamide derivatives with significant antimicrobial properties, indicating their potential as novel antibacterial and antifungal agents. These compounds could be beneficial in developing new treatments for infections caused by resistant microorganisms (Suresh et al., 2016).

Anticancer and Radiosensitizing Evaluation

Novel sulfonamide derivatives have been synthesized and evaluated for their anticancer activity and potential as radiosensitizing agents. Some compounds displayed higher activity than conventional treatments in vitro against human tumor cell lines, highlighting their potential in cancer therapy (Ghorab et al., 2015).

Antimalarial Agents

A study designed a library of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment and evaluated them for antimalarial activity. Some compounds exhibited potent activity against Plasmodium falciparum, suggesting their potential in developing new antimalarial drugs (Karpina et al., 2020).

Safety and Hazards

The safety and hazards associated with triazoles can vary widely depending on their specific structure. Some triazoles are used as drugs and have been shown to be safe for human use, while others may be hazardous .

Future Directions

Given the wide range of biological activities exhibited by triazoles, there is ongoing research into developing new triazole-based drugs. This includes efforts to synthesize new triazole derivatives and study their antimicrobial, antioxidant, and antiviral potential .

properties

IUPAC Name

N-(4-ethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-4-19-10-12-21(13-11-19)27(16-20-8-5-7-17(2)15-20)30(28,29)22-9-6-14-26-18(3)24-25-23(22)26/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEHLROSUHYXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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